Farnesyl Pyrophosphate Triammonium Salt

描述

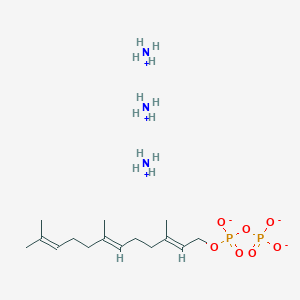

Farnesyl Pyrophosphate Triammonium Salt, also known as Farnesyl pyrophosphate ammonium salt, is a compound with the molecular formula C15H37N3O7P2 and a molecular weight of 433.42 g/mol. This compound is significant in various scientific fields due to its unique chemical structure and properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Farnesyl Pyrophosphate Triammonium Salt involves the reaction of farnesyl pyrophosphate with ammonium salts under controlled conditions. The reaction typically requires a solvent such as water or an organic solvent, and the temperature is maintained at a specific range to ensure the proper formation of the compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. The use of continuous flow reactors and automated systems helps in achieving high yields and purity of the final product.

化学反应分析

Types of Reactions

Farnesyl Pyrophosphate Triammonium Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidized derivatives.

Reduction: It can be reduced under specific conditions to yield reduced forms.

Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and include factors like temperature, solvent, and pH .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .

科学研究应用

Biochemical Role and Mechanism

Farnesyl Pyrophosphate (FPP) is an intermediate in the mevalonate pathway, essential for the biosynthesis of sterols, isoprenoids, and other lipids. It is synthesized from isopentenyl pyrophosphate and dimethylallyl pyrophosphate through enzymatic reactions. FPP serves as a substrate for farnesyltransferase, an enzyme critical for protein prenylation, which is vital for the proper localization and function of various signaling proteins, including Ras and Rho family GTPases .

Enzyme Substrate

FPP is widely used as a substrate in research to study the activity of farnesyltransferase and other related enzymes. Its role in protein prenylation makes it a key focus in studies investigating cell signaling pathways and cancer biology. Inhibitors targeting farnesyltransferase have been developed based on FPP's involvement in these processes, highlighting its importance in cancer research .

Pharmacological Target

FPP has emerged as a significant target in drug development, particularly in cancer therapies. Inhibitors of farnesyltransferase have been tested in clinical trials due to their potential to disrupt the prenylation of oncogenic proteins, thereby inhibiting tumor growth . Additionally, FPP's role as a precursor for coenzyme Q10 synthesis has led to investigations into its antioxidant properties and potential therapeutic benefits for conditions like heart disease and neurodegenerative disorders .

Cancer Treatment

A study demonstrated that inhibiting farnesyltransferase using FPP analogs could effectively reduce the growth of cancer cells by preventing the prenylation of critical signaling proteins . This approach has shown promise in various preclinical models and continues to be explored for its efficacy against different cancer types.

Bone Resorption Inhibition

FPP is also implicated in the action of nitrogen-containing bisphosphonates (N-BPs), which are used clinically to treat bone resorption disorders. These compounds target farnesyl pyrophosphate synthase (FPPS), leading to reduced levels of FPP and geranylgeranyl pyrophosphate, ultimately impairing osteoclast function . Research has shown that mutations in FPPS can affect drug binding and efficacy, suggesting a pathway for developing more effective bisphosphonate therapies .

Platelet Aggregation Studies

Recent studies have indicated that FPP acts as an endogenous antagonist to ADP-induced platelet aggregation, providing insights into its role in cardiovascular health . This property suggests potential applications in developing antiplatelet therapies.

Parasite Research

Research has explored FPP's effects on protozoan parasites, such as Plasmodium falciparum, where it was found to inhibit isoprenylation processes crucial for parasite development . This opens avenues for novel antiparasitic drug development targeting the mevalonate pathway.

Data Summary Table

作用机制

The mechanism of action of Farnesyl Pyrophosphate Triammonium Salt involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

相似化合物的比较

Similar Compounds

Geranylgeranyl pyrophosphate: Similar in structure but with different chain lengths and functional groups.

Isopentenyl pyrophosphate: Another related compound with variations in the isoprene units.

Uniqueness

Farnesyl Pyrophosphate Triammonium Salt is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds. Its ability to participate in various chemical reactions and its applications in multiple scientific fields highlight its importance .

属性

CAS 编号 |

116057-57-9 |

|---|---|

分子式 |

C15H31NO7P2 |

分子量 |

399.36 g/mol |

IUPAC 名称 |

azane;phosphono [(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl] hydrogen phosphate |

InChI |

InChI=1S/C15H28O7P2.H3N/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-21-24(19,20)22-23(16,17)18;/h7,9,11H,5-6,8,10,12H2,1-4H3,(H,19,20)(H2,16,17,18);1H3/b14-9+,15-11+; |

InChI 键 |

CPYJTMLHKIWGDF-NDHHSALASA-N |

SMILES |

CC(=CCCC(=CCCC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C)C)C.[NH4+].[NH4+].[NH4+] |

手性 SMILES |

CC(=CCC/C(=C/CC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)/C)C.N |

规范 SMILES |

CC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C.N |

外观 |

Assay:≥95%A solution in methanol:ammonium hydroxide (70:30) |

同义词 |

Diphosphoric Acid P-[(2E,6E)-3,7,11-Trimethyl-2,6,10-dodecatrien-1-yl] Ester Ammonium Salt; (E,E)-Diphosphoric Acid Mono(3,7,11-trimethyl-2,6,10-dodecatrienyl) Ester Triammonium Salt; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why was Farnesyl Pyrophosphate Triammonium Salt used in this study on potential antimalarial drugs?

A1: this compound ([3H]FPP) served as a radiolabeled precursor to track the biosynthesis of isoprenoids in the Plasmodium falciparum parasite. The researchers aimed to determine if certain terpenes, proposed as potential antimalarial drugs, could inhibit this biosynthetic pathway. By using [3H]FPP, they could measure the incorporation of the radiolabel into downstream isoprenoid products and assess the impact of the terpenes on this process []. This approach helped to identify specific points of inhibition within the isoprenoid pathway, providing insights into the mechanism of action of these potential antimalarial compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。